4-(Azetidin-3-ylmethoxy)-phenol hydrochloride
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Overview
Description
4-(Azetidin-3-ylmethoxy)-phenol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both azetidine and phenol moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction where a suitable phenol derivative reacts with an azetidine intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-ylmethoxy)-phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under suitable conditions.
Reduction: The azetidine ring can be reduced to form more saturated derivatives.
Substitution: Both the azetidine and phenol moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides and amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the azetidine ring would produce saturated azetidine derivatives .
Scientific Research Applications
4-(Azetidin-3-ylmethoxy)-phenol hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate biological activity. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine hydrochloride: A simpler azetidine derivative without the phenol group.
3-(Benzyloxy)azetidine hydrochloride: Contains a benzyloxy group instead of a phenol group.
3-(2-Methylphenoxy)azetidine hydrochloride: Contains a methyl-substituted phenoxy group.
Uniqueness
4-(Azetidin-3-ylmethoxy)-phenol hydrochloride is unique due to the presence of both the azetidine and phenol moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler azetidine derivatives .
Properties
IUPAC Name |
4-(azetidin-3-ylmethoxy)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-1-3-10(4-2-9)13-7-8-5-11-6-8;/h1-4,8,11-12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQYGUYHKQZLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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